

# Methyl 4-fluorobenzoylacetate CAS number and pricing

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 4-fluorobenzoylacetate

Cat. No.: B1581349

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An In-Depth Technical Guide to **Methyl 4-fluorobenzoylacetate** for Advanced Research and Development

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **Methyl 4-fluorobenzoylacetate**, a key chemical intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its applications, its synthesis, and its strategic importance in modern organic chemistry.

## Strategic Overview: The Significance of Methyl 4-fluorobenzoylacetate

**Methyl 4-fluorobenzoylacetate**, also known as Methyl 3-(4-fluorophenyl)-3-oxopropanoate, is a fluorinated  $\beta$ -keto ester of significant interest in synthetic chemistry. Its value lies not merely in its reactivity but in the strategic placement of the fluorine atom on the phenyl ring. This single atomic substitution imparts profound changes to the molecule's electronic properties, influencing reaction outcomes and, crucially, the pharmacokinetic and pharmacodynamic profiles of downstream pharmaceutical compounds.

The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of nearby protons. This makes fluorinated building blocks like **Methyl 4-**

**fluorobenzoylacetate** highly sought-after in the design of novel therapeutics. Its utility has been demonstrated in the synthesis of substituted coumarin derivatives, which have been investigated as potential 5-lipoxygenase inhibitors for treating inflammatory diseases.[1]

## Core Compound Identification and Physicochemical Properties

Precise identification is paramount in research and procurement. The Chemical Abstracts Service (CAS) has assigned the number 63131-29-3 to **Methyl 4-fluorobenzoylacetate**. [1][2][3][4][5] This unique identifier ensures unambiguous communication and sourcing of the correct material.

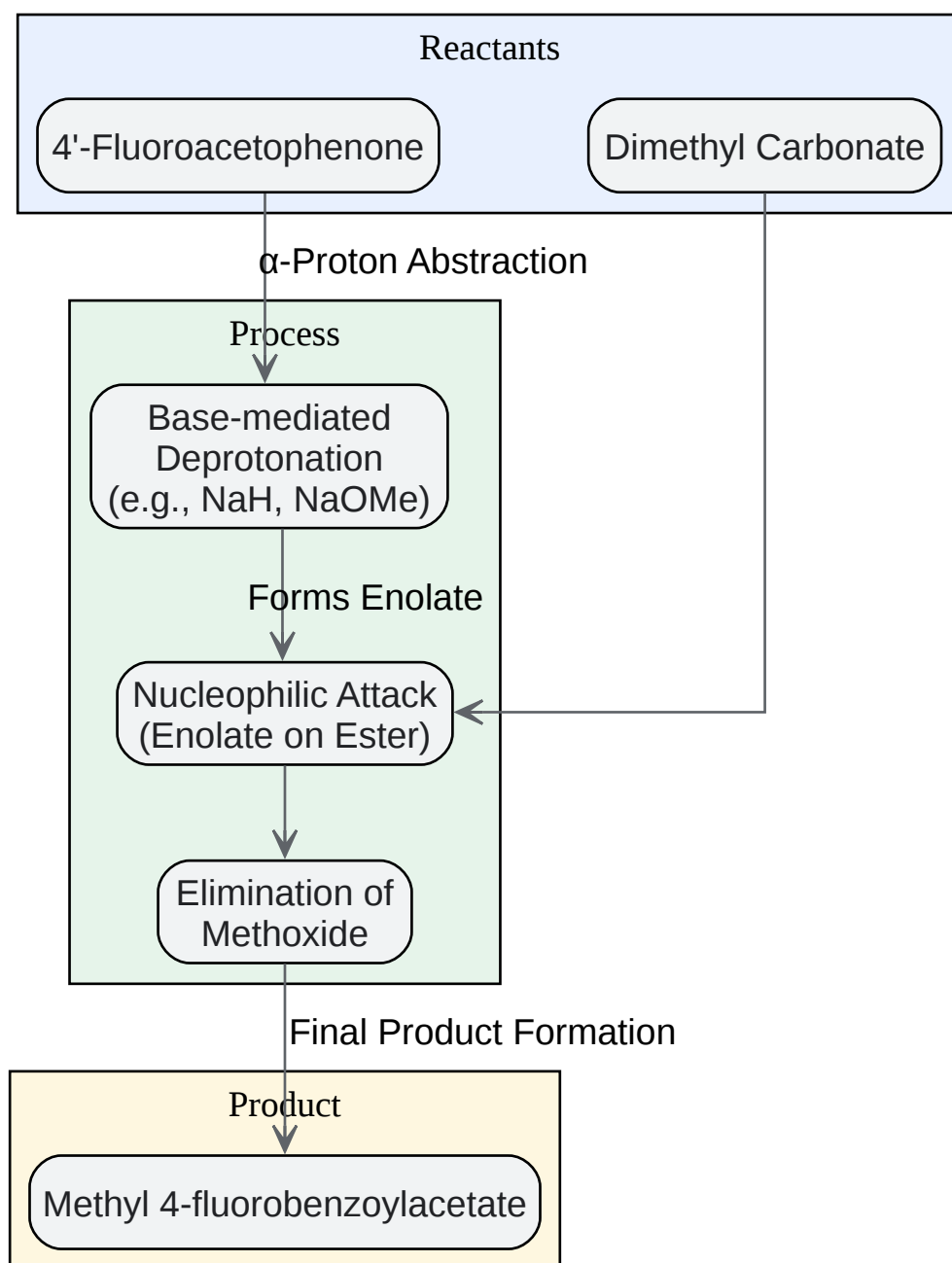
The fundamental physicochemical properties of this compound are summarized below, providing a critical data foundation for experimental design.

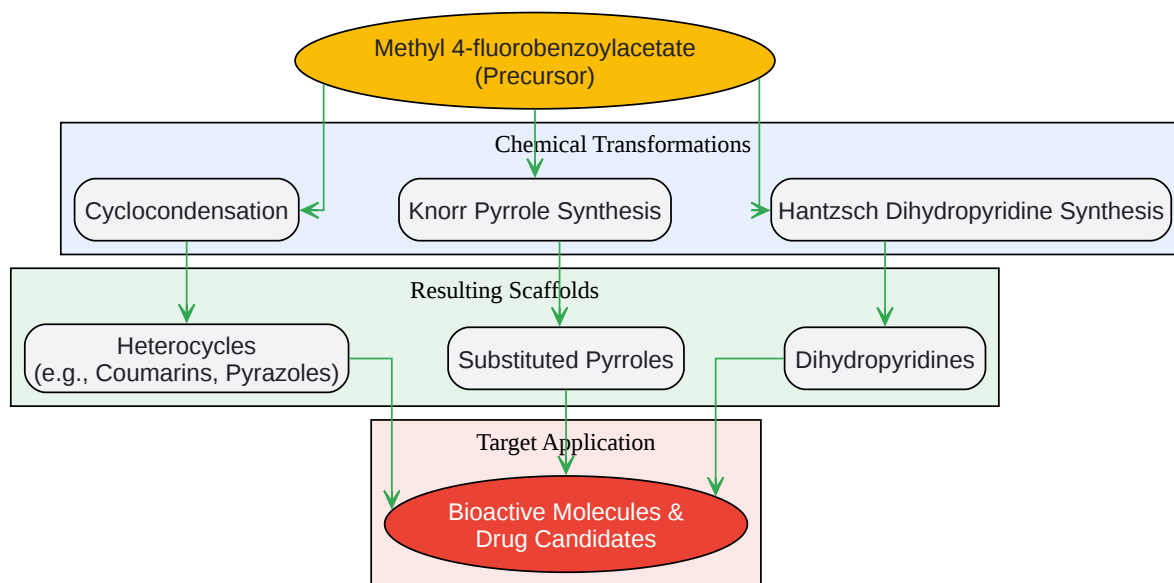
Property	Value	Source(s)
CAS Number	63131-29-3	[1][2][3][5]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO <sub>3</sub>	[1][2][3]
Molecular Weight	196.18 g/mol	[1][3][6]
IUPAC Name	methyl 3-(4-fluorophenyl)-3-oxopropanoate	[2][3][7]
Synonyms	Methyl 3-(4-fluorophenyl)-3-oxopropionate, 4-Fluorobenzoylacetic acid methyl ester	[1][3][5]
Appearance	Clear colorless to pale yellow liquid	[2]
Density	1.228 g/mL at 25 °C	[1]
Refractive Index (n <sub>20/D</sub> )	1.5190 - 1.5250	[1][2]
Flash Point	110 °C (230 °F) - closed cup	[1]

## Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of **Methyl 4-fluorobenzoylacetate** involves a base-mediated Claisen condensation. This reaction joins an ester (dimethyl carbonate) with a ketone (4'-fluoroacetophenone). The underlying principle involves the deprotonation of the  $\alpha$ -carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

## Conceptual Workflow: Claisen Condensation





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## References

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- To cite this document: BenchChem. [Methyl 4-fluorobenzoylacetate CAS number and pricing]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581349#methyl-4-fluorobenzoylacetate-cas-number-and-pricing]

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